molecular formula C15H18N4O2 B2753443 6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 571158-93-5

6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2753443
M. Wt: 286.335
InChI Key: BTLXNWLAESVIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (ABPTD) is an organic compound that has recently been studied for its potential applications in scientific research. ABPTD has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Oxidative Properties

6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione derivatives have been synthesized and studied for their oxidative properties. These compounds demonstrate the ability to oxidize amines and alcohols in an autorecycling process, particularly under photoirradiation conditions, suggesting a potential role in oxidation reactions via electron transfer processes (Mitsumoto & Nitta, 2004).

Antithrombotic Applications

These compounds have also been synthesized for potential antithrombotic applications, showing promising cerebral and peripheral effects. This research highlights the scope of these compounds in the development of new antithrombotic drugs (Furrer, Wágner, & Fehlhaber, 1994).

Intermediate for C-azanucleosides

The compounds serve as intermediates in the synthesis of C-azanucleosides. The synthesis process involves the reaction of phosphorus trichloride, 2-pyrrolidones, and 6-aminopyrimidines, leading to these intermediates, which are valuable in synthesizing C-azanucleosides (Martirosyan et al., 2010).

Antihypertensive Activity

Research into dihydropyrimidines has linked them with a range of biological activities, including antihypertensive effects. This research contributes to understanding the structure-activity relationship of these compounds and their potential therapeutic applications (Rana, Kaur, & Kumar, 2004).

Antimicrobial Activity

Derivatives of these compounds have shown significant antimicrobial activities. This includes the development of new Schiff bases of pyrido[1,2-A] pyrimidine derivatives, which have been tested for antibacterial and antifungal activities, showing promise as potential antibacterial and antifungal agents (Alwan, Al Kaabi, & Hashim, 2014).

Tumor Targeting

These compounds have been investigated for their potential in tumor-targeting. Specifically, non-benzoyl 6-substituted pyrrolo[2,3-d]pyrimidines have been synthesized, showing selective cellular uptake via folate receptor and inhibition of purine nucleotide biosynthesis, indicating their use in targeted antitumor therapy (Wang et al., 2013).

properties

IUPAC Name

6-amino-1-benzyl-5-pyrrolidin-1-ylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c16-13-12(18-8-4-5-9-18)14(20)17-15(21)19(13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,16H2,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLXNWLAESVIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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